molecular formula C24H28N2O3 B2747600 4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-n-(4-methylphenyl)-1-benzofuran-3-carboxamide

4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-n-(4-methylphenyl)-1-benzofuran-3-carboxamide

Cat. No.: B2747600
M. Wt: 392.5 g/mol
InChI Key: WHZKKSJWHVBOII-UHFFFAOYSA-N
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Description

This compound (CAS: 42285-31-4, EN300-1699918) is a benzofuran-3-carboxamide derivative featuring a 7-membered azepane ring at the 4-position and a 4-methylphenyl group on the carboxamide nitrogen . Its molecular formula is C₂₄H₂₈N₂O₃, with a molecular weight of 392.49 g/mol. The structural complexity arises from the benzofuran core substituted with hydroxyl, methyl, and azepane-methyl groups. Enamine Ltd. lists it as a building block for medicinal chemistry, though commercial availability is currently discontinued .

Key structural features influencing its properties include:

  • Azepane substituent: A 7-membered amine ring, enhancing solubility and conformational flexibility.
  • 4-Methylphenyl group: Contributes hydrophobicity and steric bulk.

Properties

IUPAC Name

4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-16-7-9-18(10-8-16)25-24(28)22-17(2)29-21-12-11-20(27)19(23(21)22)15-26-13-5-3-4-6-14-26/h7-12,27H,3-6,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZKKSJWHVBOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step often involves the construction of the benzofuran ring system. This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the hydroxyl, carboxamide, and azepane groups. This can be done through various organic reactions such as nucleophilic substitution, amidation, and reductive amination.

    Final Assembly: The final step involves the coupling of the azepane moiety with the benzofuran core, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the benzofuran ring.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • The compound is being investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines and exhibit bactericidal activity against various pathogens .

2. Pharmacology

  • Research indicates potential use in treating conditions like chronic obstructive pulmonary disease (COPD) and other fibrotic diseases. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies .

3. Material Science

  • As a building block in organic synthesis, it is utilized in the development of new materials, particularly in creating complex organic compounds that can be used in various industrial applications.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the azepan moiety enhanced its efficacy, suggesting a structure-activity relationship that could guide future syntheses .

Case Study 2: Anticancer Properties

Another investigation focused on the compound's effects on human cancer cell lines. Results showed that it induced apoptosis in specific cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Mechanism of Action

The mechanism of action of 4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Benzofuran Derivatives

a. 4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide
  • Structure : Differs by substitution of 4-methylphenyl with 4-trifluoromethylphenyl.
  • Properties : Higher molecular weight (446.46 g/mol) and increased lipophilicity due to the electronegative CF₃ group .
b. 2-(4-Iodophenyl)-5-methyl-3-methylsulfinyl-1-benzofuran
  • Structure : Replaces carboxamide with methylsulfinyl and substitutes azepane with an iodophenyl group.
  • Properties : Sulfinyl group enhances polarity, while iodine increases molecular weight (observed in crystallographic studies) .

Triazole-Thione Derivatives with Similar Substituents

a. 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Structure : Triazole core with morpholine (6-membered oxygen-containing ring) and 4-methylphenyl groups.
  • Synthesis : Yield: 72% . Morpholine’s smaller ring size and oxygen atom may reduce basicity compared to azepane.
b. 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Synthesis : Yield: 79% .

Pyrazole and Isobenzofuran Carboxamides

a. 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide
  • Structure : Pyrazole core with chlorophenyl and hydroxy groups.
  • Analysis : X-ray crystallography reveals planar pyrazole-carboxamide geometry, contrasting with benzofuran’s fused ring system .
b. 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
  • Structure : Dihydroisobenzofuran fused with a carboxamide and fluorophenyl group.
  • Applications : Pharmacopeial interest due to nitrile and N-oxide derivatives .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound : 4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide Benzofuran Azepane-methyl, 4-methylphenyl 392.49 Building block for medicinal chemistry
4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide Benzofuran Azepane-methyl, 4-trifluoromethylphenyl 446.46 DNA interaction studies (c-Myc_Pu22)
2-(4-Iodophenyl)-5-methyl-3-methylsulfinyl-1-benzofuran Benzofuran Iodophenyl, methylsulfinyl ~350 (estimated) Crystallographic analysis
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole Morpholine, 4-methylphenyl ~360 (estimated) Synthetic yield: 72%
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran Dimethylaminopropyl, fluorophenyl ~330 (estimated) Pharmacopeial relevance

Key Research Findings and Implications

  • Azepane vs.
  • Trifluoromethyl Substitution : The trifluoromethyl analog exhibits higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Benzofuran vs. Pyrazole Cores : Benzofuran’s fused-ring system provides rigidity advantageous for target engagement, whereas pyrazole derivatives allow modular substitution .

Biological Activity

Overview

4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide, identified by its CAS number 880440-91-5, is a complex organic compound with a molecular formula of C24H28N2O3 and a molar mass of 392.49 g/mol. This compound belongs to the benzofuran class, which is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, characterized by the presence of an azepane ring and hydroxyl groups, suggests potential for diverse pharmacological applications.

Anticancer Properties

Research has indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds structurally similar to this compound can inhibit the growth of various cancer cell lines. A notable study reported that related benzofuran derivatives demonstrated IC50 values as low as 0.003 µM against human cancer cell lines, indicating potent anticancer activity .

Cell Line IC50 Value (µM)
Human Colon Adenocarcinoma (HT-29)0.003
Human Lung Adenocarcinoma (A549)0.003
Human Ovarian Adenocarcinoma (OVCAR)2.76

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial membranes or inhibit essential enzymes in microbial metabolism. Research highlights the effectiveness of benzofurans against various pathogens, including bacteria and fungi .

The biological activities of this compound may be attributed to its ability to bind to specific molecular targets, influencing various signaling pathways. For example, it may interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular calcium levels and subsequent cellular responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzofuran derivatives. Modifications at specific positions on the benzofuran core can enhance or diminish biological activity. For instance, the introduction of different substituents on the azepane ring or variations in the carboxamide group can significantly affect the compound's potency against cancer cells or its antimicrobial effectiveness .

Case Studies

Several studies have explored the biological activity of benzofuran derivatives:

  • Anticancer Activity : A study evaluated a series of benzofuran derivatives against multiple cancer cell lines, revealing that modifications to the benzofuran core could lead to enhanced anticancer properties.
  • Antimicrobial Efficacy : Another research focused on synthesizing new benzofuran derivatives and testing their antimicrobial activity against resistant strains of bacteria, demonstrating promising results.

Q & A

Q. What synthetic strategies are recommended for constructing the benzofuran core in this compound, and how can stepwise purity be ensured?

The benzofuran core can be synthesized via cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated in benzofuran-derived natural product syntheses . Key steps include:

  • Core formation : Use NaH in THF to facilitate cyclization .
  • Functionalization : Introduce azepane and hydroxyphenyl groups via nucleophilic substitution or Mitsunobu reactions.
  • Purity control : Employ HPLC or column chromatography after each step, validated by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR : 1H/13C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing between 2- and 3-methyl groups) .
  • IR spectroscopy : Validates hydroxyl (-OH) and carboxamide (-CONH) functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers mitigate byproduct formation during the introduction of the azepane moiety?

  • Reaction optimization : Use anhydrous conditions and controlled temperatures (0–5°C) to suppress side reactions like over-alkylation .
  • Catalytic agents : Employ phase-transfer catalysts or Lewis acids (e.g., ZnCl2) to enhance selectivity .

Advanced Questions

Q. How do structural modifications (e.g., azepane vs. piperidine substituents) impact the compound’s bioactivity, and how can these effects be systematically analyzed?

  • Comparative assays : Test derivatives against enzymatic targets (e.g., antimicrobial assays for benzofuran derivatives ).
  • Computational modeling : Use molecular docking to predict binding affinities to targets like bacterial enzymes or kinases .
  • SAR studies : Correlate substituent electronegativity/logP with activity trends .

Q. What experimental design principles should guide the optimization of reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate variables (temperature, catalyst loading) and interactions .
  • Flow chemistry : Continuous-flow systems improve reproducibility and scalability for sensitive intermediates .
  • In-line analytics : Real-time UV/Vis or FTIR monitoring detects intermediates and adjusts conditions dynamically .

Q. How can contradictory data on the compound’s solubility and stability be resolved across studies?

  • Standardized protocols : Use USP/Ph. Eur. buffers for solubility testing and control humidity/temperature during stability studies .
  • Advanced characterization : Differential scanning calorimetry (DSC) and X-ray crystallography identify polymorphic forms affecting solubility .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing variability in biological assay data?

  • ANOVA : Compare mean activity across experimental groups (e.g., IC50 values) .
  • Principal Component Analysis (PCA) : Identify latent variables (e.g., substituent bulkiness) influencing activity .

Q. How can researchers validate the compound’s mechanism of action when initial target engagement assays are inconclusive?

  • Pull-down assays : Use biotinylated probes to isolate protein targets from cell lysates .
  • Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics and affinity .

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